4-(3-METHOXYBENZENESULFONAMIDO)BENZOIC ACID
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Overview
Description
4-(3-Methoxybenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a benzoic acid moiety through a sulfonamide linkage.
Mechanism of Action
Target of Action
The primary targets of 4-(3-Methoxybenzenesulfonamido)benzoic Acid are sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. The compound acts as a local anesthetic, blocking the conduction of nerve impulses by binding to specific parts of these channels .
Mode of Action
This compound interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Pharmacokinetics
It’s known that benzoic acid, a related compound, is conjugated toglycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Result of Action
The result of the compound’s action is a local anesthetic effect . It reversibly blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzenesulfonamido)benzoic acid typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 4-(3-hydroxybenzenesulfonamido)benzoic acid.
Reduction: Formation of 4-(3-methoxybenzenesulfonamido)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(3-Methoxybenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxybenzenesulfonamido)benzoic acid
- 4-(3-Methylbenzenesulfonamido)benzoic acid
- 4-(3-Chlorobenzenesulfonamido)benzoic acid
Uniqueness
4-(3-Methoxybenzenesulfonamido)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-3-2-4-13(9-12)21(18,19)15-11-7-5-10(6-8-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWDBVNODEDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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